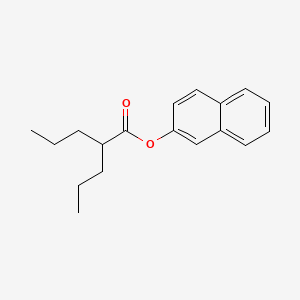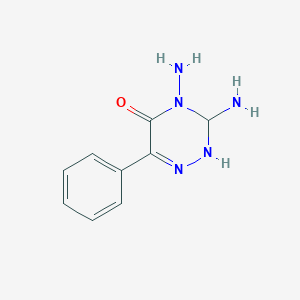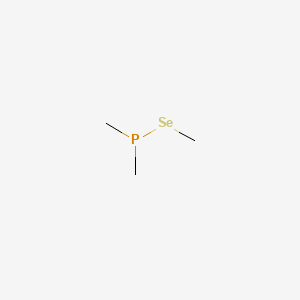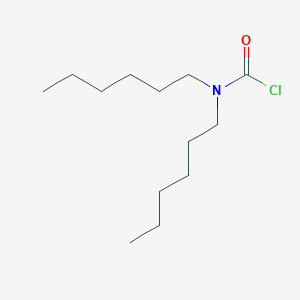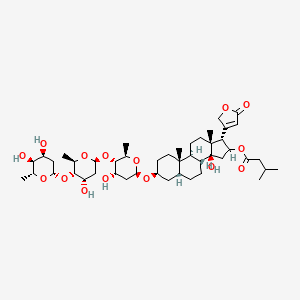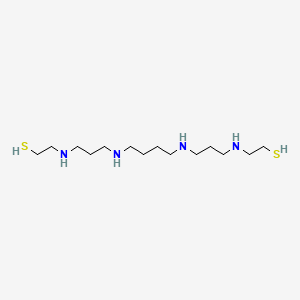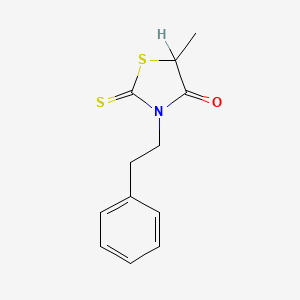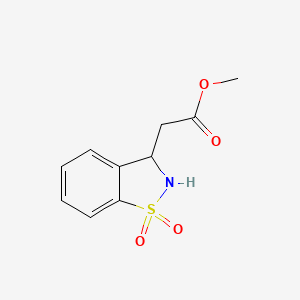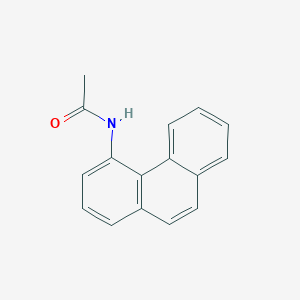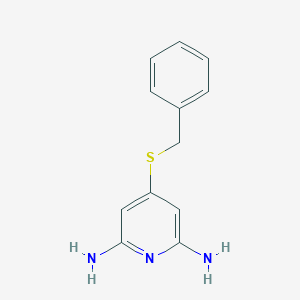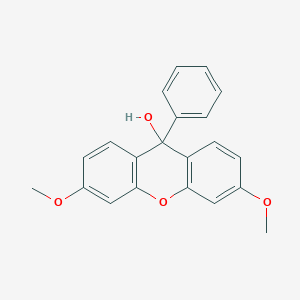
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol is a chiral diol compound with significant importance in organic chemistry. It is characterized by its two hydroxyl groups attached to a tetrahydronaphthalene ring, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol can be achieved through several methods. One common approach involves the reduction of naphthalene derivatives using chiral catalysts to ensure the correct stereochemistry. Another method includes the dihydroxylation of tetrahydronaphthalene using osmium tetroxide in the presence of chiral ligands to achieve the desired enantiomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often employing advanced chiral catalysts and high-pressure hydrogenation equipment .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like tosyl chloride, thionyl chloride, and phosphorus tribromide are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydronaphthalene derivatives, which can be further utilized in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biocatalysis.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which (1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry is essential for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol: The enantiomer of the compound with different stereochemistry.
1,2-dihydronaphthalene: A related compound lacking the hydroxyl groups.
1,2-naphthalenediol: A similar compound with a different ring structure.
Uniqueness
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its reactivity in various chemical transformations make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
21016-53-5 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-12H,5-6H2/t9-,10+/m1/s1 |
Clé InChI |
KMQJJAOZMONGLS-ZJUUUORDSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2[C@@H]([C@@H]1O)O |
SMILES canonique |
C1CC2=CC=CC=C2C(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


